Docosahexaenoylethanolamide (DHEA)
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Overview
Description
Docosahexaenoyl Ethanolamide: is a bioactive lipid molecule derived from docosahexaenoic acid, an omega-3 polyunsaturated fatty acid. It is known for its significant role in various physiological processes, including anti-inflammatory and neuroprotective effects. This compound is found in the brain and retina, where it contributes to cellular signaling and homeostasis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Docosahexaenoyl Ethanolamide can be synthesized through the reaction of docosahexaenoyl chloride with ethanolamine in the presence of a base, such as triethylamine, under an inert atmosphere. The reaction is typically carried out in a solvent like dichloromethane at low temperatures to prevent degradation of the product .
Industrial Production Methods: Industrial production of Docosahexaenoyl Ethanolamide involves enzymatic synthesis using lipases. This method is preferred due to its high specificity and mild reaction conditions. The process includes the use of natural deep eutectic solvents and commercial lipases like Novozym 435, which catalyze the reaction between docosahexaenoic acid ethyl ester and ethanolamine .
Chemical Reactions Analysis
Types of Reactions: Docosahexaenoyl Ethanolamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated derivatives, such as 10,17-dihydroxydocosahexaenoyl ethanolamide.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often catalyzed by enzymes like lipoxygenases.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Nucleophiles like amines and thiols can react with Docosahexaenoyl Ethanolamide under basic conditions.
Major Products:
Oxidation: Hydroxylated derivatives like 10,17-dihydroxydocosahexaenoyl ethanolamide.
Reduction: Reduced forms of the compound, though less commonly studied.
Substitution: Various substituted ethanolamides depending on the nucleophile used.
Scientific Research Applications
Docosahexaenoyl Ethanolamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid signaling pathways and enzyme interactions.
Mechanism of Action
Docosahexaenoyl Ethanolamide exerts its effects through several molecular targets and pathways:
Cannabinoid Receptors: It binds to cannabinoid receptors, particularly CB1 and CB2, modulating their activity and influencing pain perception and inflammation.
Anti-inflammatory Pathways: It inhibits the production of pro-inflammatory cytokines and reduces the activation of inflammatory cells like mast cells.
Neuroprotective Mechanisms: It promotes neurite growth and synaptogenesis, enhancing synaptic activity and protecting neurons from damage.
Comparison with Similar Compounds
Arachidonoyl Ethanolamide: Another endocannabinoid with similar signaling properties but derived from arachidonic acid.
Eicosapentaenoyl Ethanolamide: Derived from eicosapentaenoic acid, it shares anti-inflammatory properties but has different receptor affinities and biological effects.
Uniqueness: Docosahexaenoyl Ethanolamide is unique due to its high affinity for cannabinoid receptors and its potent anti-inflammatory and neuroprotective effects. Its ability to modulate multiple signaling pathways makes it a valuable compound for therapeutic research and applications .
Properties
Molecular Formula |
C24H37NO2 |
---|---|
Molecular Weight |
371.6 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide |
InChI |
InChI=1S/C24H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h3-4,6-7,9-10,12-13,15-16,18-19,26H,2,5,8,11,14,17,20-23H2,1H3,(H,25,27) |
InChI Key |
GEEHOLRSGZPBSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO |
Origin of Product |
United States |
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